Ipg-2 tma -

Ipg-2 tma

Catalog Number: EVT-10959241
CAS Number:
Molecular Formula: C58H85Cl2N5O13
Molecular Weight: 1131.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ipg-2 trimethylammonium is a fluorescent compound used primarily as a potassium ion indicator in various scientific applications. This compound is characterized by its yellow-green fluorescence, which allows for the detection of potassium ions in biological systems. It is membrane-impermeable, making it suitable for use in lipid membrane-free systems or within liposomes. The compound has a lower affinity for potassium compared to Ipg-4 but higher than Ipg-1, with a dissociation constant of 18 mM .

Source and Classification

Ipg-2 trimethylammonium falls under the category of fluorescent probes, specifically designed for intracellular potassium detection. It is classified as a potassium indicator due to its ability to selectively bind potassium ions, which results in a measurable change in fluorescence intensity. Its structural formula and chemical properties make it an essential tool in both biochemical and medical research .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ipg-2 trimethylammonium typically involves several steps:

  1. Formation of the Core Structure: The initial step includes the synthesis of the core structure, often involving the condensation of specific aromatic compounds under controlled conditions to form the desired xanthene framework.
  2. Functionalization: This step introduces functional groups that facilitate potassium binding. Various reactions such as chlorination, alkylation, and esterification are employed to modify the core structure appropriately.
  3. Final Assembly: The last stage involves coupling the functionalized core with trimethylammonium groups, resulting in the formation of Ipg-2 trimethylammonium salt. Industrial methods may optimize these processes for scalability and purity .
Molecular Structure Analysis

Structure and Data

Ipg-2 trimethylammonium has a complex molecular structure characterized by its xanthene core and specific functional groups that facilitate potassium ion binding. The compound's molecular formula is C₁₈H₁₈N₃O₃S, and it has distinct spectral properties:

  • Excitation/Emission Wavelengths: 525 nm/545 nm
  • Dissociation Constant (Kd): 18 mM

These properties enable its use as a sensitive fluorescent probe for detecting potassium ions in various environments .

Chemical Reactions Analysis

Reactions and Technical Details

Ipg-2 trimethylammonium participates in several chemical reactions:

  1. Oxidation: Under oxidative conditions, Ipg-2 can yield oxidized derivatives.
  2. Reduction: The compound can be reduced using agents like sodium borohydride.
  3. Substitution: It can undergo substitution reactions at its aromatic rings with halogens or alkylating agents.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Mechanism of Action

The mechanism of action for Ipg-2 trimethylammonium involves its interaction with potassium ions. Upon binding to potassium, the compound undergoes a conformational change that alters its fluorescence properties, allowing for quantification of potassium concentration. This interaction is crucial for studies involving ion dynamics within cells, particularly in physiological and pathological contexts .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ipg-2 trimethylammonium exhibits several notable physical and chemical properties:

  • Color: Yellow-green fluorescence
  • Solubility: Soluble in various organic solvents
  • Membrane Permeability: Membrane-impermeable, suitable for use in lipid membrane-free systems

These properties make it an effective tool for detecting small changes in potassium concentrations within biological systems .

Applications

Ipg-2 trimethylammonium has diverse applications across multiple scientific fields:

  1. Chemistry: Used as a fluorescent probe to measure potassium concentrations.
  2. Biology: Employed in studies involving potassium ion channels and transporters.
  3. Medicine: Utilized in medical research to investigate potassium dynamics under various physiological conditions.
  4. Industry: Applied in processes requiring precise monitoring of potassium levels, such as chemical manufacturing .
Molecular Design Rationale and Computational Modeling

Theoretical Framework for Potassium-Sensitive Fluorescent Indicators

The design of IPG-2 TMA (Trimethylammonium-functionalized Xanthene Potassium Indicator) derives from the imperative to achieve selective, real-time monitoring of intracellular K⁺ dynamics. Potassium ions (K⁺) play critical roles in cellular processes such as neurotransmission, apoptosis, and volume regulation, but their detection is challenged by interference from Na⁺ and other physiological cations. The core scaffold of IPG-2 TMA employs a xanthene fluorophore conjugated to a K⁺-selective crown ether moiety, which undergoes conformationally induced fluorescence changes upon ion binding [8]. The theoretical foundation leverages photoinduced electron transfer (PeT) quenching, where K⁺ coordination suppresses PeT, enhancing fluorescence quantum yield. Innovations include the integration of trimethylammonium (TMA) groups to improve aqueous solubility and plasma membrane permeability, addressing limitations of earlier analogs like IPG-1 TMA, which exhibited suboptimal cellular uptake [3] [8]. Multi-agent generative AI frameworks, such as the X-LoRA-Gemma model, have accelerated the identification of optimal fluorophore-ionophore spatial arrangements by simulating energy landscapes and steric constraints [4].

Table 1: Key Design Parameters of IPG-2 TMA

ParameterIPG-2 TMAFunctional Role
Xanthene CoreDiethylamino-substitutedFluorescence emission (λₑₘ = 515 nm)
Ionophore15-Crown-4-etherK⁺ selectivity (K_d = 2.8 μM)
Solubilizing GroupTrimethylammoniumEnhanced membrane permeability
PeT ModulatorBenzothiazoleK⁺-dependent fluorescence switching

Structure-Activity Relationship (SAR) Analysis of Xanthene Derivatives

Systematic SAR studies reveal that electron-donating substituents at the xanthene C2' position significantly enhance K⁺-induced fluorescence response. Methylation at C2' (R₁ in Table 2) increases quantum yield by 47% compared to unsubstituted analogs, while bulkier groups (e.g., ethyl) induce steric clashes with the crown ether, reducing binding affinity by 60% [1] [7]. Conversely, C3' methylation (R₂) minimally affects K⁺ sensitivity but improves photostability by mitigating oxidative degradation. The TMA group’s placement is critical: N-alkylation beyond trimethyl (e.g., triethyl) diminishes cellular uptake due to increased hydrophobicity, validated via log P calculations (Δlog P = +1.2) [3]. Fluorination at the benzothiazole PeT modulator (R₃) further augments K⁺ selectivity over Na⁺ by 12-fold, attributed to enhanced electrostatic interactions within the binding pocket [7].

Table 2: SAR of Xanthene Derivatives

Substituent PositionModificationK⁺ Affinity (K_d, μM)Quantum YieldCellular Uptake
R₁ (C2')-H5.20.18+++
R₁ (C2')-CH₃2.80.42++++
R₁ (C2')-C₂H₅8.10.21++
R₂ (C3')-H3.00.38++++
R₂ (C3')-CH₃2.90.40++++
R₃ (Benzothiazole)-F2.50.45+++

Comparative Molecular Dynamics Simulations: IPG-2 TMA vs. IPG-1 TMA

All-atom molecular dynamics (MD) simulations (200 ns, CHARMM36 force field) in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer demonstrate that IPG-2 TMA achieves deeper membrane embedding (average depth: 1.8 nm) than IPG-1 TMA (1.2 nm), due to optimized hydrophobic matching of its alkyl chains [8]. The TMA group of IPG-2 TMA forms stable salt bridges with lipid phosphate moieties, reducing lateral diffusion (D = 0.08 μm²/s) compared to IPG-1 TMA (D = 0.14 μm²/s), which correlates with reduced off-target localization. Crucially, K⁺ binding induces a conformational lock in IPG-2 TMA, where the crown ether contracts by 0.3 nm, stabilizing the fluorophore in a planar configuration that maximizes fluorescence output. Coarse-grained MD free energy profiles confirm a 3.2 kcal/mol preference for IPG-2 TMA partitioning into gel-phase membranes, explaining its superior retention in ordered cellular compartments (e.g., endoplasmic reticulum) [8].

Table 3: MD Simulation Metrics for IPG Indicators

ParameterIPG-2 TMAIPG-1 TMAChange (%)
Membrane Embedding Depth1.8 nm1.2 nm+50%
K⁺ Binding Distance2.65 Å3.10 Å-14.5%
Lateral Diffusion (D)0.08 μm²/s0.14 μm²/s-43%
Fluorophore Tilt Angle12°28°-57%

Quantum Mechanical Calculations of Binding Site Energetics

QM/MM hybrid calculations (B3LYP/6-31G*:AMBER) elucidate that K⁺ coordination in IPG-2 TMA involves multidentate interactions with crown ether oxygens, yielding a binding energy (ΔG) of −8.2 kcal/mol, 1.8 kcal/mol stronger than IPG-1 TMA [2]. The enhanced affinity arises from ligand preorganization due to C2' methylation, which reduces the entropic penalty of binding. Natural population analysis (NPA) charges confirm that K⁺ polarization increases electron density on adjacent benzothiazole, suppressing PeT efficiency by 32%. Noncovalent interaction (NCI) plots reveal cation-π interactions between K⁺ and the xanthene ring (distance: 3.4 Å), contributing 1.3 kcal/mol to stability. QM-derived binding kinetics predict a K⁺ association rate (kₒₙ) of 1.4 × 10⁸ M⁻¹s⁻¹, aligning with experimental microsecond fluorescence recovery [2].

Table 4: QM-Computed Binding Energetics

Interaction TypeEnergy Contribution (kcal/mol)Structural Determinant
Crown Ether–K⁺ Electrostatic−6.4Optimal cavity size (1.4 Å radius)
Cation-π (Xanthene–K⁺)−1.3Planar fluorophore conformation
Solvent Reorganization+0.8Desolvation penalty
Total ΔG−8.2

In Silico Predictions of Cell Permeability and Subcellular Localization

Machine learning models (e.g., SARpy) trained on 614 unique compounds predict IPG-2 TMA’s subcellular localization using molecular descriptors (log P = −0.9, polar surface area = 85 Ų) and key substructures [3] [5]. The TMA group confers a 68% probability of plasma membrane localization, validated via homology to quaternary ammonium probes. Molecular dynamics-derived permeability coefficients (P_app = 9.7 × 10⁻⁶ cm/s) suggest passive diffusion predominates, while absence of mitochondrial targeting motifs (e.g., triphenylphosphonium) minimizes off-target accumulation. Consensus voting algorithms (PSORTb, Proteome Analyst) indicate nuclear exclusion (probability <5%) due to the crown ether’s size exceeding nuclear pore cutoff [5]. Free energy perturbation (FEP) simulations confirm rapid translocation (t₁/₂ = 18 s) across POPC bilayers, consistent with live-cell imaging data.

Table 5: Predicted Subcellular Localization Probabilities

CompartmentProbability (%)Key Molecular Feature
Plasma Membrane68Trimethylammonium group
Cytosol22Moderate hydrophilicity (log P)
Lysosomes7Weak base (pKa = 4.5)
Nucleus3Size exclusion (>500 Da)

Properties

Product Name

Ipg-2 tma

IUPAC Name

3-[7-(2-carboxylatoethyl)-4,5-dichloro-9-[3-methoxy-4-[16-(2-methoxy-4-methylphenyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]phenyl]-3-oxido-6-oxoxanthen-2-yl]propanoate;tetramethylazanium

Molecular Formula

C58H85Cl2N5O13

Molecular Weight

1131.2 g/mol

InChI

InChI=1S/C46H52Cl2N2O13.3C4H12N/c1-28-4-8-34(36(24-28)57-2)49-12-16-59-20-22-61-18-14-50(15-19-62-23-21-60-17-13-49)35-9-5-29(27-37(35)58-3)40-32-25-30(6-10-38(51)52)43(55)41(47)45(32)63-46-33(40)26-31(7-11-39(53)54)44(56)42(46)48;3*1-5(2,3)4/h4-5,8-9,24-27,55H,6-7,10-23H2,1-3H3,(H,51,52)(H,53,54);3*1-4H3/q;3*+1/p-3

InChI Key

YBECKFOPKRZNCL-UHFFFAOYSA-K

Canonical SMILES

CC1=CC(=C(C=C1)N2CCOCCOCCN(CCOCCOCC2)C3=C(C=C(C=C3)C4=C5C=C(C(=O)C(=C5OC6=C4C=C(C(=C6Cl)[O-])CCC(=O)[O-])Cl)CCC(=O)[O-])OC)OC.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C

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